Ethyl 5,5,5-trifluoro-4-oxopentanoate

Catalog No.
S732849
CAS No.
70961-05-6
M.F
C7H9F3O3
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5,5,5-trifluoro-4-oxopentanoate

CAS Number

70961-05-6

Product Name

Ethyl 5,5,5-trifluoro-4-oxopentanoate

IUPAC Name

ethyl 5,5,5-trifluoro-4-oxopentanoate

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3

InChI Key

SYCYZTBFHCQFQZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)CCC(=O)C(F)(F)F

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a fluorinated organic compound with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol. It is characterized by the presence of three fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity. The compound is identified by its CAS number 70961-05-6 and has been studied for various applications in synthetic chemistry and medicinal chemistry due to its unique structure and biological activities .

Organic Synthesis:

  • The compound possesses a reactive carbonyl group (C=O) and a trifluoromethyl (CF3) group, both of which are commonly used functional groups in organic synthesis. The carbonyl group can participate in various reactions like condensation reactions for creating new carbon-carbon bonds. The trifluoromethyl group can influence the reactivity of the molecule and can be a useful building block for fluorinated organic compounds [].

Medicinal Chemistry:

  • The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of a molecule, making it a potentially attractive group for exploring new drug candidates []. Researchers might investigate Ethyl 5,5,5-trifluoro-4-oxopentanoate as a starting material for synthesizing novel bioactive compounds.

Material Science:

  • Fluorinated molecules often possess unique properties such as thermal and chemical stability. Ethyl 5,5,5-trifluoro-4-oxopentanoate could be of interest for researchers exploring the development of novel fluorinated materials with specific functionalities due to the presence of the trifluoromethyl group [].

Chemical intermediate:

  • The molecule's structure suggests it could be a valuable intermediate in the synthesis of more complex molecules with desired properties. Researchers might utilize Ethyl 5,5,5-trifluoro-4-oxopentanoate as a building block to access more intricate molecules of interest.

Important Note:

  • Limited information exists on the specific research applications of Ethyl 5,5,5-trifluoro-4-oxopentanoate. Further research is needed to explore its potential in various scientific disciplines.
Typical of esters and ketones. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group in the compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl group.
  • Esterification: The compound can react with alcohols to form new esters, particularly under acidic conditions.
  • Hydrolysis: In the presence of water, it can hydrolyze to regenerate the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in synthetic organic chemistry for constructing more complex molecules .

The biological activity of ethyl 5,5,5-trifluoro-4-oxopentanoate has garnered interest due to its potential pharmacological properties. Preliminary studies suggest that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This compound may show:

  • Antimicrobial Properties: Similar fluorinated compounds have demonstrated effectiveness against various bacteria and fungi.
  • Anticancer Activity: Some studies indicate that fluorinated compounds can inhibit cancer cell proliferation.
  • Enzyme Inhibition: The trifluoromethyl group may enhance binding affinity to certain enzymes, making it a candidate for enzyme inhibition studies.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Ethyl 5,5,5-trifluoro-4-oxopentanoate can be synthesized through various methods, including:

  • Fluorination Reactions: Starting from a suitable precursor such as ethyl acetoacetate, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Michael Addition: A Michael addition reaction involving trifluoroacetyl compounds and suitable nucleophiles can yield this compound.
  • Condensation Reactions: Condensation of ethyl acetoacetate with trifluoroacetic anhydride followed by hydrolysis leads to the desired product.

These synthetic routes highlight the versatility of ethyl 5,5,5-trifluoro-4-oxopentanoate as a building block in organic synthesis .

Ethyl 5,5,5-trifluoro-4-oxopentanoate finds applications in various fields:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties may be utilized in developing agrochemicals.
  • Material Science: Used as a building block for synthesizing fluorinated polymers or materials with specific properties.

The unique properties imparted by the trifluoromethyl group make it valuable in these applications .

Ethyl 5,5,5-trifluoro-4-oxopentanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
Ethyl 5-oxo-6,6,6-trifluorohexanoate898776-52-81.00Longer carbon chain with similar trifluoromethyl group
Ethyl 5,5-difluoro-4-oxopentanoate1161004-57-40.95Contains two fluorine atoms instead of three
Methyl 6,6,6-trifluoro-5-oxohexanoate1161004-61-00.95Methyl ester variant with a longer carbon chain
Methyl 7,7,7-trifluoro-6-oxoheptanoate141023-00-90.95Longer chain and different positioning of functional groups
Ethyl 4,4,4-trifluoro-3-oxobutanoate372-31-60.93Different position of the oxo group

Ethyl 5,5,5-trifluoro-4-oxopentanoate stands out due to its specific combination of three fluorine atoms and its position within the pentanoate structure, which may confer unique chemical reactivity and biological properties compared to these similar compounds .

Molecular Formula and Basic Properties

The molecular formula of ethyl 5,5,5-trifluoro-4-oxopentanoate is C₇H₉F₃O₃, with a molecular weight of 198.14 grams per mole [1] [2] [6]. The compound is registered under Chemical Abstracts Service number 70961-05-6 and carries the MDL number MFCD12828184 [1] [3] [6]. The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature that describes the pentanoic acid derivative with trifluoromethyl substitution at the terminal carbon and ketone functionality at the fourth position [2] [3].

Structural Representation and Connectivity

The molecular structure can be represented through various chemical notation systems that provide insight into the compound's connectivity and three-dimensional arrangement [3] [7]. The Simplified Molecular Input Line Entry System notation for ethyl 5,5,5-trifluoro-4-oxopentanoate is CCOC(=O)CCC(=O)C(F)(F)F, which systematically describes the linear carbon chain with ester and ketone functionalities [3] [6] [8]. The International Chemical Identifier string InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3 provides a standardized representation that enables precise structural identification [3] [7].

The InChI Key SYCYZTBFHCQFQZ-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and structural comparisons [3] [7]. This standardized key system ensures unambiguous identification of the compound across different chemical databases and literature sources [7].

Physical and Chemical Properties

The compound exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [9] [10]. The boiling point is reported as 185.2 ± 35.0 degrees Celsius at 760 millimeters of mercury, indicating moderate volatility characteristic of medium-sized organic molecules with polar functional groups [9] [10]. The flash point of 64.4 ± 20.8 degrees Celsius demonstrates the compound's flammability characteristics and thermal stability profile [9] [8] [10].

The density of ethyl 5,5,5-trifluoro-4-oxopentanoate is measured at 1.2 ± 0.1 grams per cubic centimeter, which is notably higher than typical organic compounds due to the presence of fluorine atoms [9]. The exact mass determination of 198.050385 atomic mass units provides precise molecular weight information essential for mass spectrometric identification [9] [7].

Molecular Geometry and Electronic Structure

The molecular geometry of ethyl 5,5,5-trifluoro-4-oxopentanoate is characterized by distinct geometric arrangements around key functional groups [11] [12] [13]. The carbonyl carbon atoms exhibit trigonal planar geometry with bond angles of approximately 120 degrees, consistent with sp² hybridization [14]. The trifluoromethyl group adopts a tetrahedral geometry around the central carbon atom, with the three fluorine atoms positioned to minimize steric repulsion [13].

The ester functionality displays planar geometry around the carbonyl carbon, facilitating resonance stabilization between the carbonyl group and the oxygen atom [15] [16]. The overall molecular conformation tends toward an extended chain arrangement that minimizes intramolecular steric interactions while maximizing electrostatic stabilization [16] [17].

Electronic Effects and Molecular Properties

The trifluoromethyl group exerts profound electronic effects on the molecular structure and reactivity of ethyl 5,5,5-trifluoro-4-oxopentanoate [13] [18]. The strong electron-withdrawing nature of the trifluoromethyl substituent significantly influences the electronic distribution throughout the molecule [13]. This inductive effect enhances the electrophilicity of adjacent carbonyl groups and affects the overall molecular polarity [13] [18].

The polar surface area of 43.37 square angstroms reflects the contribution of oxygen and fluorine atoms to the compound's surface polarity [9] [19]. The logarithmic partition coefficient value of 1.67 indicates moderate lipophilicity, suggesting favorable distribution characteristics for various chemical applications [9] [19]. The vapor pressure of 0.7 ± 0.4 millimeters of mercury at 25 degrees Celsius demonstrates the compound's volatility under standard conditions [9].

Comprehensive Structural Data

PropertyValue
International Union of Pure and Applied Chemistry Nameethyl 5,5,5-trifluoro-4-oxopentanoate [2] [3]
Molecular FormulaC₇H₉F₃O₃ [1] [2] [6]
Molecular Weight198.14 grams per mole [1] [2] [6]
Chemical Abstracts Service Registry Number70961-05-6 [1] [3] [6]
MDL NumberMFCD12828184 [1] [3] [6]
Simplified Molecular Input Line Entry SystemCCOC(=O)CCC(=O)C(F)(F)F [3] [6] [8]
International Chemical IdentifierInChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3 [3] [7]
International Chemical Identifier KeySYCYZTBFHCQFQZ-UHFFFAOYSA-N [3] [7]
Boiling Point185.2 ± 35.0 degrees Celsius at 760 millimeters of mercury [9] [10]
Flash Point64.4 ± 20.8 degrees Celsius [9] [8] [10]
Density1.2 ± 0.1 grams per cubic centimeter [9]
Exact Mass198.050385 atomic mass units [9] [7]
Polar Surface Area43.37 square angstroms [9] [19]
Logarithmic Partition Coefficient1.67 [9] [19]
Vapor Pressure0.7 ± 0.4 millimeters of mercury at 25 degrees Celsius [9]
Index of Refraction1.373 [9]

Geometric Parameters and Bond Characteristics

The structural geometry of ethyl 5,5,5-trifluoro-4-oxopentanoate encompasses several distinct geometric features that define its three-dimensional architecture [11] [12]. The carbonyl bond angles approach 120 degrees, characteristic of sp² hybridized carbon centers in ketone and ester functionalities [14]. The trifluoromethyl group maintains tetrahedral geometry with carbon-fluorine bond angles of approximately 109.5 degrees [13].

The ester bond configuration exhibits planar geometry that facilitates orbital overlap and resonance stabilization [15] [16]. The molecular conformation preferences favor extended chain arrangements that minimize unfavorable steric interactions while optimizing electrostatic interactions between polar groups [16] [17]. The electronic effects of the trifluoromethyl group create strong inductive electron withdrawal that influences bond polarities throughout the molecular framework [13] [18].

Structural FeatureGeometric Description
Carbonyl Bond AngleApproximately 120 degrees for sp² hybridized carbon [14]
Trifluoromethyl Group GeometryTetrahedral arrangement around central carbon [13]
Ester Bond ConfigurationPlanar geometry facilitating resonance [15] [16]
Molecular ConformationExtended chain conformation preferred [16] [17]
Electronic Effect of Trifluoromethyl GroupStrong electron-withdrawing inductive effect [13] [18]

Fundamental Physical Characteristics

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a fluorinated organic compound that exhibits distinctive physical properties characteristic of trifluoromethyl-containing molecules [1] [2] [3]. The compound presents as a colorless liquid at room temperature, with a molecular weight of 198.14 g/mol [1] [4] [5] [2]. The density of this compound is 1.2±0.1 g/cm³, which is relatively high compared to non-fluorinated analogs due to the presence of fluorine atoms [1] [3].

The compound demonstrates a boiling point of 185.2±35.0°C at 760 mmHg, indicating moderate volatility [1] [3] [6]. This boiling point is notably higher than many comparable organic compounds without fluorine substitution, reflecting the strong carbon-fluorine bonds and intermolecular interactions. The flash point is recorded as 64.4±20.8°C, categorizing it as a flammable liquid that requires careful handling [1] [3].

Molecular Structure and Conformation

The compound possesses the molecular formula C₇H₉F₃O₃ with a linear chain structure containing both ester and ketone functional groups [1] [7] [5]. The International Union of Pure and Applied Chemistry (IUPAC) name is ethyl 5,5,5-trifluoro-4-oxopentanoate, and its Chemical Abstract Service (CAS) number is 70961-05-6 [1] [5] [2].

The Simplified Molecular Input Line Entry System (SMILES) notation is CCOC(=O)CCC(=O)C(F)(F)F, which illustrates the structural arrangement with the trifluoromethyl group positioned at the terminal carbon [7] [8]. The International Chemical Identifier (InChI) is InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3, providing a unique structural identifier [7] [2] [8].

Thermodynamic Properties

The compound exhibits an exact mass of 198.050385, which is crucial for mass spectrometric analysis [6]. The polar surface area is 43.37 Ų, indicating moderate polarity that affects its solubility characteristics [6] [9]. The logarithm of the octanol-water partition coefficient (LogP) is 1.4611, suggesting moderate lipophilicity [6] [9] [10].

The molecule contains 13 heavy atoms with 3 hydrogen bond acceptors and 0 hydrogen bond donors, which significantly influences its intermolecular interactions [7]. The structure features 4 rotatable bonds, contributing to its conformational flexibility [7] [9].

Chemical Properties

Chemical Stability and Reactivity

Ethyl 5,5,5-trifluoro-4-oxopentanoate demonstrates chemical stability under recommended temperatures and pressures, making it suitable for various synthetic applications [11] . However, the compound exhibits reactivity patterns characteristic of both ester and ketone functional groups, enhanced by the electron-withdrawing effects of the trifluoromethyl group .

The compound is incompatible with strong oxidizing agents, strong bases, and strong acids, requiring careful storage and handling conditions [11]. Upon thermal decomposition, it produces carbon oxides and hydrogen fluoride as hazardous decomposition products, necessitating appropriate safety measures [11].

Chemical Transformations

The compound undergoes various chemical reactions including oxidation to form corresponding carboxylic acids and reduction to produce corresponding alcohols . Nucleophilic substitution reactions can occur at both the ester and ketone positions, yielding substituted derivatives depending on the nucleophile employed .

Hydrolysis occurs slowly in aqueous solution, producing carboxylic acid and alcohol components . The compound shows enhanced reactivity in both acidic and basic media, with the trifluoromethyl group significantly influencing the reaction pathways .

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that enable its identification and analysis. In ¹⁹F nuclear magnetic resonance (NMR) spectra, the trifluoromethyl group typically appears as a distinctive signal, providing valuable structural information [15]. The infrared (IR) spectrum shows characteristic absorption bands for carbonyl groups (C=O) and carbon-fluorine bonds (C-F), facilitating compound identification [15].

Collision Cross Section Data

Mass spectrometric analysis reveals predicted collision cross sections for various ionization modes: [M+H]⁺ at 146.5 Ų, [M+Na]⁺ at 152.3 Ų, [M+NH₄]⁺ at 150.1 Ų, and [M+K]⁺ at 149.3 Ų for positive ion modes [7]. Negative ion modes show [M-H]⁻ at 139.6 Ų and [M+Na-2H]⁻ at 146.2 Ų [7].

Comparative Analysis

Structural Analogs

When compared to related compounds, ethyl 5,5,5-trifluoro-4-oxopentanoate exhibits unique properties. The methyl analog (methyl 5,5,5-trifluoro-4-oxopentanoate) has a lower molecular weight of 184.113 g/mol and higher density of 1.3±0.0 g/cm³ [16]. The boiling point of the methyl analog is 162.9±0.0°C, which is lower than the ethyl derivative [16].

The 3-oxo isomer (ethyl 5,5,5-trifluoro-3-oxopentanoate) shares the same molecular formula but demonstrates a different boiling point of 167.8±35.0°C [17]. The 2,4-dioxo derivative has a higher molecular weight of 212.123 g/mol due to the additional carbonyl group and exhibits a higher boiling point of 198.1±35.0°C [18].

Research Applications

Synthetic Chemistry Applications

Ethyl 5,5,5-trifluoro-4-oxopentanoate serves as a valuable building block in organic synthesis, particularly in the preparation of fluorinated compounds . Its unique reactivity profile makes it suitable for various transformations in medicinal chemistry and materials science applications .

The compound's trifluoromethyl group enhances binding affinity to specific biological targets, making it potentially useful in pharmaceutical development . Its moderate lipophilicity (LogP = 1.4611) suggests favorable pharmacokinetic properties for drug discovery applications [9] [10].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5,5,5-Trifluoro-4-oxo-pentanoic acid ethyl ester

Dates

Last modified: 08-15-2023

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